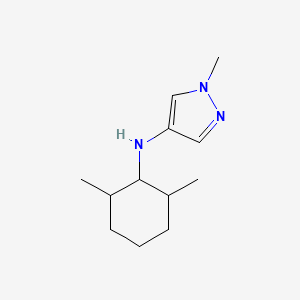

N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative featuring a 2,6-dimethylcyclohexylamine moiety. The pyrazole ring contributes to its aromatic stability, while the methyl substituents on the cyclohexyl group enhance lipophilicity and influence conformational rigidity.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(2,6-dimethylcyclohexyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-9-5-4-6-10(2)12(9)14-11-7-13-15(3)8-11/h7-10,12,14H,4-6H2,1-3H3 |

InChI Key |

PANKJMXKNYHTAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1NC2=CN(N=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

General Synthetic Strategy

The preparation of this compound typically involves the formation of the pyrazole ring followed by amination at the 4-position and subsequent N-alkylation or substitution with the 2,6-dimethylcyclohexyl group. The synthetic routes can be broadly categorized into:

- Condensation reactions to form the pyrazole core.

- Nucleophilic substitution or reductive amination to introduce the 2,6-dimethylcyclohexyl substituent.

- Catalytic hydrogenation or reduction steps when starting from nitro or other precursor groups.

Specific Synthetic Route Examples

Though direct literature on this compound is limited, analogous compounds such as N-(3,5-dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine and other substituted pyrazolyl amines provide insight into preparation methods.

Reductive Amination Approach

- Starting materials : 1-methyl-1H-pyrazol-4-amine or its nitro precursor derivatives.

- Key step : Reductive amination with 2,6-dimethylcyclohexanone or the corresponding aldehyde under catalytic hydrogenation conditions.

- Catalysts : Palladium on carbon (Pd/C) or platinum catalysts under hydrogen atmosphere.

- Solvents : Ethanol or isopropanol.

- Conditions : Room temperature to mild heating (25–50 °C), hydrogen pressure typically 1 atm to 30 psi.

- Yield : Yields reported for similar pyrazolyl amines range from 70% to 98% depending on catalyst loading and reaction time.

Example from related pyrazolyl amines:

| Parameter | Typical Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Temperature | 25 °C |

| Hydrogen pressure | 1 atm |

| Reaction time | 16 hours |

| Yield | 79–98% |

This method involves stirring the pyrazole nitro precursor with Pd/C under hydrogen, followed by filtration and concentration to obtain the amine intermediate, which can then be subjected to coupling with 2,6-dimethylcyclohexyl moieties.

Nucleophilic Substitution on Halogenated Pyrazoles

- Starting materials : 4-chloropyrazole derivatives.

- Reaction : Nucleophilic substitution of the chlorine atom by 2,6-dimethylcyclohexylamine.

- Conditions : Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Catalysts/Additives : Base such as triethylamine or potassium carbonate.

- Yield : Moderate to good yields (60–80%).

This approach is useful when the amine group is introduced via substitution on a halogenated pyrazole, allowing regioselective attachment of the cyclohexyl amine.

Direct Amidation Using Activated Pyrazole Derivatives

- Starting materials : Pyrazole-4-carboxylic acid derivatives activated as acid chlorides or esters.

- Reaction : Coupling with 2,6-dimethylcyclohexylamine under amide bond formation conditions.

- Conditions : Use of coupling agents such as EDCI or DCC, room temperature to mild heating.

- Yield : Typically moderate yields (50–75%).

Though less common for this compound, amidation strategies may be adapted for derivatives with carboxyl functional groups.

Comparative Data Table of Preparation Parameters for Related Compounds

Research Findings and Notes on Preparation

- Catalytic hydrogenation is a widely used and efficient method for reducing nitro-substituted pyrazoles to the corresponding amines, which can then be functionalized further.

- Reductive amination with cyclohexanone derivatives is a practical route to introduce the 2,6-dimethylcyclohexyl group directly onto the pyrazolyl amine.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity.

- Purification is generally performed by filtration of catalyst, concentration under reduced pressure, and chromatographic methods if necessary.

- Scalability : The use of continuous flow reactors and automated hydrogenation setups has been reported for similar pyrazolyl amines to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxidized cyclohexyl compounds, and reduced amine derivatives

Scientific Research Applications

N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can be contextualized by comparing it to other cyclohexyl-containing and heterocyclic amines. Below is a detailed analysis:

Structural Analogs with Cyclohexyl Substituents

2,6-Dimethylcyclohexyl Dimethylphosphoramidocyanidate

- Structure : Features a 2,6-dimethylcyclohexyl ester linked to a dimethylphosphoramidocyanidate group .

- Key Differences: Functional Group: Phosphoramidocyanidate (P–N–C≡N) vs. pyrazol-4-amine. Reactivity: The phosphoramidocyanidate group is electrophilic and reactive toward nucleophiles, whereas the amine group in the target compound participates in hydrogen bonding and acid-base interactions.

2,6-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothioate

- Structure: Combines a 2,6-dimethylcyclohexyl group with a thiophosphonate and diisopropylaminoethyl chain .

- Key Differences :

- Sulfur vs. Nitrogen Core: The thioate (S–P=O) group confers distinct redox and coordination properties compared to the pyrazole-amine system.

- Biological Activity: Thiophosphonates are typically investigated for enzyme inhibition (e.g., acetylcholinesterase), while pyrazole amines may target receptors like serotonin or dopamine transporters .

Heterocyclic Amines

1-Methyl-1H-pyrazol-4-amine Derivatives

- General Features : Pyrazole rings with amine substituents are common in drug discovery (e.g., celecoxib analogs).

- Solubility: The cyclohexyl group lowers aqueous solubility compared to polar substituents (e.g., –OH or –COOH) but enhances membrane permeability.

Data Table: Comparative Properties

Research Findings and Limitations

- Stereochemical Impact : The 2,6-dimethylcyclohexyl group in all three compounds imposes conformational constraints, which can enhance selectivity in molecular interactions .

- Toxicity Profiles : Phosphorus-containing analogs (e.g., phosphoramidocyanidates) exhibit higher acute toxicity compared to nitrogen-based pyrazole amines, limiting their therapeutic use .

- Synthetic Challenges : Introducing the 2,6-dimethylcyclohexyl group requires precise stereochemical control, often involving multi-step syntheses and chiral catalysts.

Biological Activity

N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine (CAS No. 1153976-58-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which may confer specific pharmacological properties.

- Molecular Formula : C₁₂H₂₁N₃

- Molecular Weight : 207.32 g/mol

- Structural Characteristics : The presence of a dimethylcyclohexyl group and a pyrazole moiety suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have explored the biological activity of pyrazole derivatives, including this compound. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Research indicates that certain pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | CDK Inhibition Ki (µM) | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Induces apoptosis, cell cycle arrest |

| Related Pyrazole Derivative | 0.005 | 0.127–0.560 | Reduces phosphorylation of retinoblastoma |

Studies have demonstrated that these compounds can lead to cell cycle arrest at the S and G2/M phases and induce apoptosis in cancer cell lines .

Mechanistic Insights

The mechanism of action for pyrazole derivatives often involves:

- Inhibition of CDKs : This leads to disrupted cell cycle progression.

- Induction of Apoptosis : Compounds may activate apoptotic pathways through various signaling cascades.

For example, a related study highlighted that a specific pyrazole derivative significantly reduced retinoblastoma phosphorylation at Thr821, indicating its role in modulating key regulatory proteins involved in cell proliferation .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in preclinical models:

- Study on Ovarian Cancer Cells :

- In Silico Modeling :

Q & A

Q. What are the common synthetic routes for N-(2,6-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a halogenated cyclohexyl derivative (e.g., 2,6-dimethylcyclohexyl bromide) and 1-methyl-1H-pyrazol-4-amine. Key steps include:

- Base selection : Potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO facilitates deprotonation of the amine .

- Temperature control : Reactions often proceed at 35–60°C for 24–48 hours to maximize yield while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- NMR spectroscopy : and NMR verify substituent positions and cyclohexyl conformation. For example, methyl groups on the cyclohexyl ring appear as distinct doublets (δ 1.2–1.5 ppm), while pyrazole protons resonate near δ 7.5–8.0 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 235.2) and fragmentation patterns .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 70.54%, H: 8.69%, N: 20.77%) .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural ambiguities in pyrazol-4-amine derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key considerations:

- Data collection : High-resolution (<1.0 Å) data reduces thermal parameter errors. Synchrotron sources enhance weak diffraction signals .

- Twinned crystals : Use SHELXD for structure solution and TWINLAW to handle twinning, common in sterically hindered cyclohexyl derivatives .

- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure accurate bond-length/angle reporting .

Q. How should researchers address contradictions in reported biological activities of pyrazol-4-amine analogs?

Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls .

- Comparative SAR tables : Tabulate substituent effects (Table 1) to identify activity trends.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes, contextualizing experimental IC variations .

Methodological Guidance

Q. What purification techniques are optimal for isolating this compound from by-products?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities.

- Recrystallization : Ethanol/water (70:30) yields crystals with >98% purity; monitor via melting point (mp 104–107°C) .

- TLC validation : Spotting on silica plates (hexane:ethyl acetate 3:1, R ≈ 0.4) confirms homogeneity .

Q. How can researchers design experiments to probe the conformational flexibility of the cyclohexyl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.